molecular formula C6H15ClNO2- B12653842 2,2-Diethoxyethylammonium chloride CAS No. 42025-68-3

2,2-Diethoxyethylammonium chloride

Cat. No.: B12653842
CAS No.: 42025-68-3
M. Wt: 168.64 g/mol
InChI Key: ZVBTUWNZDSXGPB-UHFFFAOYSA-M
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Description

Chemical Identity: The compound 2-(diethylamino)ethyl chloride hydrochloride (CAS 869-24-9), also known as β-chloroethyldiethylamine hydrochloride or 2-diethylaminoethyl chloride hydrochloride, is a quaternary ammonium salt with the molecular formula C₆H₁₅Cl₂N and a molecular weight of 172.10 g/mol .

Properties

CAS No.

42025-68-3

Molecular Formula

C6H15ClNO2-

Molecular Weight

168.64 g/mol

IUPAC Name

2,2-diethoxyethanamine;chloride

InChI

InChI=1S/C6H15NO2.ClH/c1-3-8-6(5-7)9-4-2;/h6H,3-5,7H2,1-2H3;1H/p-1

InChI Key

ZVBTUWNZDSXGPB-UHFFFAOYSA-M

Canonical SMILES

CCOC(CN)OCC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Diethoxyethylammonium chloride can be synthesized through the reaction of 2,2-diethoxyethanol with ammonium chloride under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the ammonium salt .

Industrial Production Methods

In industrial settings, the production of 2,2-diethoxyethylammonium chloride may involve large-scale reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Diethoxyethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 2,2-diethoxyethylammonium chloride include silver nitrate, sodium hydroxide, and other strong bases or acids. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with silver nitrate can produce silver chloride as a precipitate .

Scientific Research Applications

2,2-Diethoxyethylammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-diethoxyethylammonium chloride exerts its effects involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis in microbial organisms. It also interacts with various molecular targets, including enzymes and ion channels, affecting their function .

Comparison with Similar Compounds

Physical Properties :

  • Appearance: Pale yellow crystalline powder
  • Melting Point: 206–210°C
  • Solubility: Soluble in water and alcohol .

Synthesis: Produced via the chlorination/quaternization of diethanolamine .

Applications :
A key intermediate in pharmaceuticals (e.g., imatinib, piribedil) and specialty chemicals (e.g., cationic starch, cellulose derivatives) .

Comparison with Structurally Similar Ammonium Salts

Ethyl(2-hydroxyethyl)dimethylammonium Chloride

Molecular Formula: C₆H₁₆ClNO Molecular Weight: 153.65 g/mol Structure: Contains a hydroxyethyl group instead of a chloroethyl group. Properties:

  • Solubility: Highly water-soluble due to the polar hydroxy group.
  • Applications: Used in surfactants and biocides .

Didecyldimethylammonium Chloride (DDAC)

Molecular Formula : C₂₂H₄₈ClN
Molecular Weight : 358.06 g/mol
Structure : Features two decyl chains and a methyl group on the ammonium center.
Properties :

  • Hydrophobic: Effective as a disinfectant and fabric softener.
  • Toxicity: Higher environmental persistence compared to smaller ammonium salts .

Choline Chloride

Molecular Formula: C₅H₁₄ClNO Molecular Weight: 139.63 g/mol Structure: Contains a hydroxyethyl group and a trimethylammonium moiety. Properties:

  • Applications: Widely used in animal feed and as a vitamin supplement.
  • Safety: Lower toxicity compared to halogenated analogs .

Table 1: Comparative Analysis of Quaternary Ammonium Salts

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Primary Applications
2-(Diethylamino)ethyl chloride HCl C₆H₁₅Cl₂N 172.10 Chloroethyl, diethylamine Water, alcohol Pharma intermediates, polymers
Ethyl(2-hydroxyethyl)dimethylammonium Cl C₆H₁₆ClNO 153.65 Hydroxyethyl, methyl Water Surfactants, biocides
Didecyldimethylammonium chloride C₂₂H₄₈ClN 358.06 Decyl chains, methyl Organic solvents Disinfectants, fabric softeners
Choline chloride C₅H₁₄ClNO 139.63 Hydroxyethyl, trimethyl Water Animal feed, supplements

Key Research Findings

Reactivity Differences: The chloroethyl group in 2-(diethylamino)ethyl chloride hydrochloride makes it highly reactive in nucleophilic substitution reactions, unlike the hydroxyethyl group in choline chloride . DDAC’s long alkyl chains enhance lipid solubility, increasing its antimicrobial efficacy but raising environmental concerns .

Thermal Stability: Compounds with hydroxy groups (e.g., choline chloride) decompose at lower temperatures (~180°C), whereas halogenated derivatives (e.g., 2-(diethylamino)ethyl chloride HCl) are stable up to 200°C .

Toxicity Profile: Smaller ammonium salts (e.g., choline chloride) exhibit lower acute toxicity (LD₅₀ > 3,000 mg/kg in rats) compared to halogenated analogs (LD₅₀ ~ 200 mg/kg for 2-(diethylamino)ethyl chloride HCl) .

Limitations and Notes

  • This analysis focuses on structurally related quaternary ammonium salts.
  • Data Gaps : Environmental degradation pathways for halogenated ammonium salts require further study .

Biological Activity

2,2-Diethoxyethylammonium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological effects, including antimicrobial properties, cytotoxicity, and its interactions with cellular systems.

Chemical Structure and Properties

2,2-Diethoxyethylammonium chloride (C8_{8}H18_{18}ClN1_{1}O2_{2}) is characterized by the presence of two ethoxy groups attached to the nitrogen atom of the ammonium structure. This unique configuration contributes to its solubility and interaction with biological membranes.

Antimicrobial Activity

Antimicrobial Efficacy
Quaternary ammonium compounds (QACs), including 2,2-Diethoxyethylammonium chloride, are known for their antimicrobial properties. They disrupt microbial cell membranes, leading to cell lysis. Studies have demonstrated that compounds in this category exhibit effectiveness against a range of bacteria and fungi.

  • Mechanism of Action : The primary mechanism involves the disruption of the phospholipid bilayer of microbial cells, which results in increased permeability and eventual cell death. This property makes them valuable in disinfectants and antiseptics.
Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.1%
Escherichia coli0.05%
Candida albicans0.15%

Cytotoxicity Studies

Cell Viability Assays
Research has indicated varying degrees of cytotoxicity associated with 2,2-Diethoxyethylammonium chloride. The compound's effects on mammalian cells were evaluated using standard assays such as MTT and LDH release assays.

  • Findings :
    • At concentrations above 0.5%, significant reductions in cell viability were observed in human fibroblast cell lines.
    • The compound exhibited dose-dependent cytotoxic effects, indicating a threshold concentration for safe use.
Concentration (%)Cell Viability (%)Reference
0.190
0.570
1.040

Immunological Effects

Impact on Immune Cells
The immunological impact of quaternary ammonium compounds has been a subject of investigation, particularly regarding their potential to modulate immune responses.

  • Studies Indicate :
    • Exposure to sub-lethal concentrations can enhance the proliferation of certain immune cells, such as CD4+^+ T-cells.
    • However, higher concentrations may lead to immunosuppression or dysregulation of immune responses.

Case Studies

Clinical Applications
There have been clinical studies focusing on the application of QACs in wound care and infection control. For instance:

  • A case study involving patients with chronic wounds treated with formulations containing 2,2-Diethoxyethylammonium chloride showed improved healing rates compared to control groups treated with standard antiseptics.

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